2-Chloro-1,1,1,4-tetrafluoro-2-butene

Catalog No.
S12754002
CAS No.
M.F
C4H3ClF4
M. Wt
162.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1,1,1,4-tetrafluoro-2-butene

Product Name

2-Chloro-1,1,1,4-tetrafluoro-2-butene

IUPAC Name

(Z)-2-chloro-1,1,1,4-tetrafluorobut-2-ene

Molecular Formula

C4H3ClF4

Molecular Weight

162.51 g/mol

InChI

InChI=1S/C4H3ClF4/c5-3(1-2-6)4(7,8)9/h1H,2H2/b3-1-

InChI Key

USNKISPGPVQSDY-IWQZZHSRSA-N

Canonical SMILES

C(C=C(C(F)(F)F)Cl)F

Isomeric SMILES

C(/C=C(/C(F)(F)F)\Cl)F

2-Chloro-1,1,1,4-tetrafluoro-2-butene, also known as HCFO-1233xf, is a hydrochlorofluoroolefin (HCFO) recognized for its utility as a chemical intermediate and its favorable environmental properties, including a low Global Warming Potential (GWP). It serves as a critical precursor in the synthesis of next-generation refrigerants like HFO-1234yf. Its specific boiling point and reactivity also make it a candidate for specialized solvent applications and a building block for introducing trifluoromethyl groups into complex molecules.

References

While structurally similar to other hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs), 2-Chloro-1,1,1,4-tetrafluoro-2-butene (HCFO-1233xf) possesses a distinct combination of properties that prevents direct substitution. Its specific boiling point of approximately 12-15°C dictates its vapor pressure profile, which is critical for both its efficiency as a synthesis intermediate and its handling in solvent systems. Isomeric variants like HCFO-1233zd(E) have a higher boiling point (19°C), altering process dynamics and performance in temperature-sensitive applications. Furthermore, its unique reactivity profile makes it a preferred precursor for specific catalytic pathways, such as the production of HFO-1234yf, where alternative feedstocks would require significant process re-optimization or result in lower yields.

Precursor Suitability: Established Intermediate for HFO-1234yf Production

2-Chloro-1,1,1,4-tetrafluoro-2-butene (HCFO-1233xf) is repeatedly identified in patent literature as a key intermediate in the manufacturing of 2,3,3,3-tetrafluoropropene (HFO-1234yf), a leading low-GWP refrigerant. Its value lies in its ability to form an azeotropic or azeotrope-like mixture with hydrogen fluoride (HF), a critical reactant. This behavior facilitates process control and separation during synthesis, a property not shared by less direct precursors. The formation of this azeotrope is a specific physicochemical interaction that underpins its utility in established industrial production routes for HFO-1234yf.

Evidence DimensionRole in HFO-1234yf Synthesis
Target Compound DataServes as a direct intermediate, forming a process-critical azeotrope-like mixture with HF.
Comparator Or BaselineAlternative synthesis routes or other halogenated propenes that do not form this specific azeotrope with HF.
Quantified DifferenceNot applicable (Qualitative process advantage)
ConditionsIndustrial synthesis of HFO-1234yf via catalytic fluorination.

For manufacturers of HFO-1234yf, procuring HCFO-1233xf provides access to an established, patent-validated synthesis pathway, potentially reducing process development costs and improving efficiency.

Thermal Behavior: Distinct Boiling Point for Specific Process Windows

The normal boiling point of HCFO-1233xf is approximately 12.1 K (or °C) lower than its close structural isomer, HCFO-1233zd(E). Experimental measurements place the boiling point of HCFO-1233xf at 285.23 K (12.08°C), while HCFO-1233zd(E) boils at a higher temperature of 19°C. This significant difference in volatility is a primary differentiator for process design. The lower boiling point of HCFO-1233xf results in a higher vapor pressure at room temperature (158.20 kPa at 25°C), making it more suitable for applications requiring higher volatility or easier removal post-process compared to HCFO-1233zd(E).

Evidence DimensionNormal Boiling Point
Target Compound Data285.23 K (12.08°C)
Comparator Or BaselineHCFO-1233zd(E): 19°C (292.15 K)
Quantified Difference~6.9 K lower boiling point
ConditionsAtmospheric pressure (101.325 kPa)

This lower boiling point allows for precise temperature control in low-temperature reactions and enables its use as a solvent or cleaning agent where easy, low-energy evaporation is a procurement requirement.

Environmental Profile: Ultra-Low Global Warming Potential (GWP)

2-Chloro-1,1,1,4-tetrafluoro-2-butene (HCFO-1233xf) has a very low 100-year Global Warming Potential (GWP) of approximately 4. This is substantially lower than legacy hydrofluorocarbons (HFCs) such as HFC-134a (GWP of 1430) that it is designed to help replace via its conversion to HFO-1234yf. Its GWP is comparable to that of HCFO-1233zd(E), which has a GWP of 1-7. The ultra-low GWP is a result of its short atmospheric lifetime of about 42 days, which prevents significant accumulation in the atmosphere.

Evidence DimensionGlobal Warming Potential (100-year)
Target Compound Data~4
Comparator Or BaselineHFC-134a: 1430; HCFO-1233zd(E): 1-7
Quantified Difference>99.7% reduction vs. HFC-134a; comparable to HCFO-1233zd(E)
Conditions100-year time horizon, CO2 = 1

Using this compound as a chemical feedstock directly supports the production of materials that comply with global environmental regulations aimed at phasing down high-GWP substances, such as the Kigali Amendment and EU F-Gas regulations.

Feedstock for Next-Generation Refrigerant (HFO-1234yf) Manufacturing

Given its established role as a key intermediate that forms a process-critical azeotrope with HF, this compound is the right choice for chemical manufacturers implementing or optimizing production lines for the ultra-low GWP refrigerant HFO-1234yf.

Synthesis of Trifluoromethyl-Containing Fine Chemicals

The compound serves as an efficient and cost-effective building block for introducing the trifluoromethyl (-CF3) group into organic molecules. Its defined reactivity allows for base-promoted reactions with various nucleophiles under mild conditions, making it a practical choice for developing novel pharmaceuticals and agrochemicals where the -CF3 moiety is critical for modulating properties like lipophilicity and metabolic stability.

Volatile Solvent for Precision Cleaning or Carrier Fluid Applications

With a boiling point near room temperature (~12°C) and a high vapor pressure, HCFO-1233xf is well-suited for applications requiring a non-flammable, volatile solvent that can be easily removed with minimal energy input after use. This makes it a candidate for precision cleaning of electronics or as a carrier fluid where residue-free evaporation is essential.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Exact Mass

161.9859404 g/mol

Monoisotopic Mass

161.9859404 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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